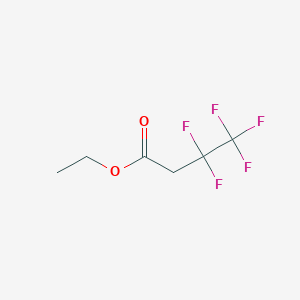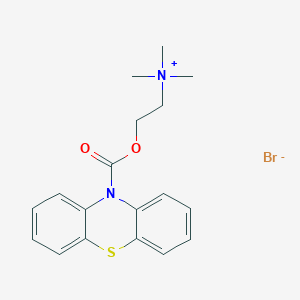
Choline bromide, phenothiazine-10-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Choline bromide, phenothiazine-10-carboxylate is a compound that combines the properties of choline bromide and phenothiazine-10-carboxylate. Choline bromide is a quaternary ammonium salt derived from choline, a vital nutrient involved in various biological processes. Phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities, including antipsychotic and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of choline bromide, phenothiazine-10-carboxylate typically involves the reaction of choline bromide with phenothiazine-10-carboxylic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Choline bromide, phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups
科学的研究の応用
Choline bromide, phenothiazine-10-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antipsychotic, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of choline bromide, phenothiazine-10-carboxylate involves multiple pathways:
Dopaminergic Receptors Blockade: The phenothiazine moiety blocks dopamine receptors, contributing to its antipsychotic effects.
Calmodulin and Protein Kinase C Inhibition: Inhibits calmodulin and protein kinase C, leading to antiproliferative effects and inhibition of P-glycoprotein transport function
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound with similar biological activities.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties
Uniqueness
Choline bromide, phenothiazine-10-carboxylate is unique due to its combination of choline and phenothiazine properties, offering a multifaceted approach to therapeutic applications and research .
特性
CAS番号 |
110061-60-4 |
|---|---|
分子式 |
C18H21BrN2O2S |
分子量 |
409.3 g/mol |
IUPAC名 |
trimethyl-[2-(phenothiazine-10-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H21N2O2S.BrH/c1-20(2,3)12-13-22-18(21)19-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)19;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZUNGVPIUQDKBKW-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


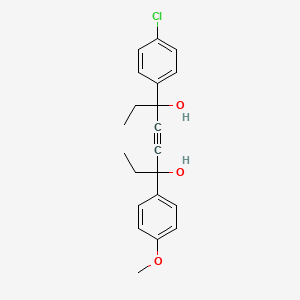
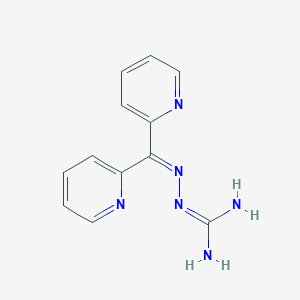
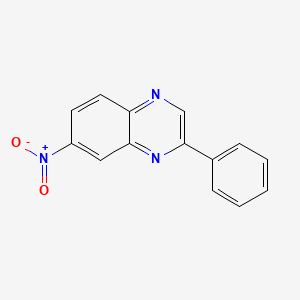
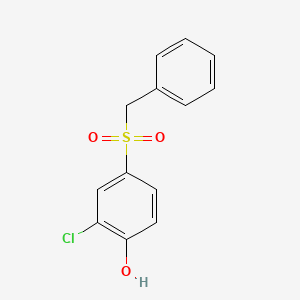
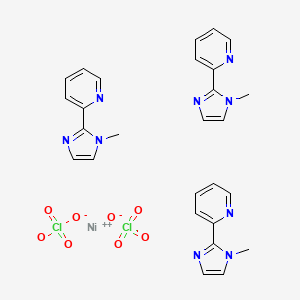
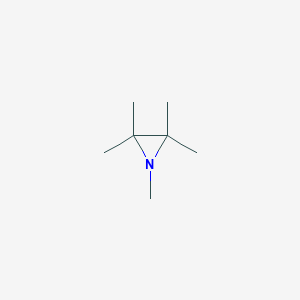
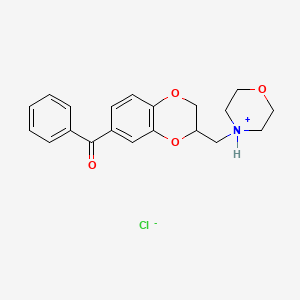
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
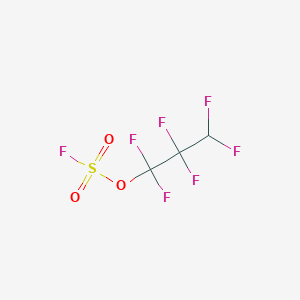
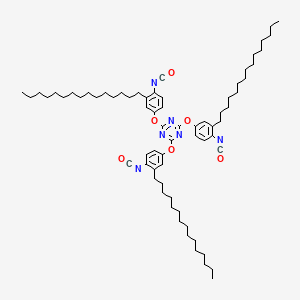
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)

![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
